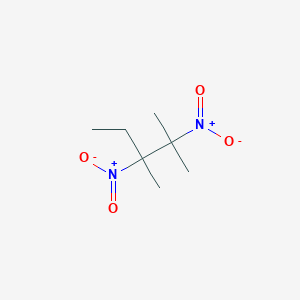

2,3-Dimethyl-2,3-dinitropentane

Description

2,3-Dimethyl-2,3-dinitropentane is a branched aliphatic nitro compound characterized by two nitro (-NO₂) groups and two methyl (-CH₃) substituents at the 2nd and 3rd positions of a pentane backbone. Nitroalkanes like this are often studied for applications in explosives, propellants, or as intermediates in organic synthesis. However, its exact properties and applications remain underdocumented compared to more common analogues .

Properties

CAS No. |

121781-61-1 |

|---|---|

Molecular Formula |

C7H14N2O4 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2,3-dimethyl-2,3-dinitropentane |

InChI |

InChI=1S/C7H14N2O4/c1-5-7(4,9(12)13)6(2,3)8(10)11/h5H2,1-4H3 |

InChI Key |

IXKCCSQYPRNQNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation of Sodium Salts with Halonitroalkanes

This classical method involves nucleophilic substitution between sodium salts of nitroalkanes and halonitroalkanes:

-

General Reaction :

-

Example :

Sodium 2-nitropropane reacts with 2-bromo-2-nitropropane in ethanol at reflux (90°C) . -

Optimization :

Limitations :

Oxidative Coupling of 2-Nitropropane

Direct oxidation of 2-nitropropane using ceric ammonium nitrate (CAN) or hydrogen peroxide:

-

CAN-Mediated Oxidation :

-

H₂O₂-Based Oxidation :

Conducted in alkaline media with TS-1 catalysts, yielding DMNP alongside acetone byproducts .

Challenges :

-

CAN is expensive and generates toxic waste.

-

Competing decomposition pathways reduce efficiency.

Halogenation-Nitration Sequential Reactions

A two-step process involving halogenation followed by nitration:

-

Halogenation :

-

Nitration :

Drawbacks :

-

Handling fuming nitric acid poses explosion risks.

-

Poor regioselectivity in nitration step.

Comparative Analysis of Methods

| Method | Reactants | Catalyst | Yield | Safety Concerns |

|---|---|---|---|---|

| Catalytic Oxidation | Acetone, H₂O₂, NH₃ | TS-1 | 40–48% | Low (non-toxic reagents) |

| Condensation | Sodium 2-nitropropane | None | 8–37% | High (halonitroalkanes) |

| Oxidative Coupling (CAN) | 2-Nitropropane | CAN | 52% | Moderate (toxic oxidant) |

| Halogenation-Nitration | Alkane, X₂, HNO₃ | None | ~40% | High (explosive HNO₃) |

Industrial Scalability and Challenges

The TS-1 catalytic method is most viable for large-scale production due to:

-

Cost : Acetone and H₂O₂ are cheaper than 2-nitropropane or CAN.

-

Waste Management : Minimal hazardous byproducts vs. halogenated waste in other methods .

Remaining Issues :

-

Improving selectivity in nitration steps.

-

Reducing energy consumption in H₂O₂-based oxidations.

Structural and Spectroscopic Validation

Post-synthesis characterization confirms product identity:

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dinitropentane can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of dinitro derivatives with higher oxidation states.

Reduction: Formation of 2,3-dimethyl-2,3-diaminopentane.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Explosives Detection

One of the primary applications of 2,3-Dimethyl-2,3-dinitropentane is as a taggant in explosives . The International Civil Aviation Organization (ICAO) mandates that taggants be added to plastic explosives to facilitate detection at security checkpoints. DMNB serves as an effective tracer due to its distinctive chemical signature, which can be detected using advanced sensing technologies such as silicon quantum dot sensors. These sensors have demonstrated enhanced sensitivity for detecting DMNB compared to other taggants like CdSe quantum dots .

Table 1: Comparison of Taggants for Explosives Detection

| Taggant | Detection Method | Sensitivity Level |

|---|---|---|

| 2,3-Dimethyl-2,3-dinitropentane | Silicon Quantum Dots | High |

| Nitrotoluene | Gas Chromatography | Moderate |

| Dinitrotoluene | Mass Spectrometry | High |

Organic Synthesis

DMNB is also utilized as an organic intermediate in the synthesis of various chemical compounds. It plays a crucial role in the production of nitroxide radicals, which are essential components in molecular magnets and have potential applications in magnetic materials and spintronics. The synthesis processes for DMNB have evolved to minimize the use of hazardous materials, making it a safer choice for industrial applications .

Table 2: Synthesis Methods for DMNB

| Method Description | Yield (%) | Safety Level |

|---|---|---|

| Traditional methods using hazardous chemicals | Low | Low |

| Modified titanium-silicate catalyst method | Up to 48% | High |

Medical Applications

Research indicates that DMNB may have potential medical applications due to its ability to capture nitric oxide (NO) when synthesized into specific compounds. These compounds can be explored for therapeutic uses related to cardiovascular health and other medical fields .

Toxicological Studies

Despite its utility, the safety profile of DMNB has been scrutinized through various toxicological studies. A notable study evaluated its carcinogenic potential using the SENCAR mouse skin bioassay, which indicated no significant increase in skin tumors after exposure . This finding is critical for assessing the safety of DMNB in both industrial and research settings.

Future Research Directions

Given its diverse applications, ongoing research aims to enhance the efficiency of DMNB synthesis while ensuring safety and environmental sustainability. Innovations in catalyst development and alternative synthesis routes are being explored to reduce reliance on toxic reagents.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2,3-dinitropentane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction to amines or substitution reactions. The exact molecular pathways and targets depend on the specific application and conditions used in the research .

Comparison with Similar Compounds

3-Chloro-2,3-dimethylpentane

Key Differences :

- Functional Groups : Replaces nitro groups with a chlorine atom, significantly altering reactivity. Chloroalkanes are typically less polar and more prone to nucleophilic substitution or elimination reactions.

- Physical Properties :

| Property | 3-Chloro-2,3-dimethylpentane | Hypothetical 2,3-Dimethyl-2,3-dinitropentane* |

|---|---|---|

| Molecular Formula | C₇H₁₅Cl | C₇H₁₂N₂O₄ (estimated) |

| Molecular Weight (g/mol) | 134.65 | ~192.19 (estimated) |

| Boiling Point (°C) | 133.2 | Likely higher (>150°C due to nitro groups) |

| Density (g/cm³) | 0.863 | ~1.2–1.4 (typical for nitroalkanes) |

*Note: Data for 2,3-Dimethyl-2,3-dinitropentane are extrapolated from nitroalkane trends due to lack of direct measurements .

Reactivity :

- Chloroalkanes, such as 3-chloro-2,3-dimethylpentane, exhibit lower energy content but higher stability under standard conditions .

2,3-Pentanedione

Key Differences :

- Functional Groups : Contains two ketone (-C=O) groups instead of nitro groups.

- Physical Properties :

| Property | 2,3-Pentanedione | 2,3-Dimethyl-2,3-dinitropentane* |

|---|---|---|

| Molecular Formula | C₅H₈O₂ | C₇H₁₂N₂O₄ |

| Molecular Weight (g/mol) | 100.12 | ~192.19 |

| Boiling Point (°C) | ~130–135 | >150 (estimated) |

| Polarity | Moderate (ketones) | High (nitro groups) |

2,2,4-Trimethylpentane

Key Differences :

- Physical Properties :

| Property | 2,2,4-Trimethylpentane | 2,3-Dimethyl-2,3-dinitropentane* |

|---|---|---|

| Boiling Point (°C) | 99.3 | >150 (estimated) |

| Density (g/cm³) | 0.692 | ~1.2–1.4 |

| Reactivity | Low (inert hydrocarbon) | High (nitro groups) |

Uses :

- 2,2,4-Trimethylpentane is a standard fuel additive (anti-knock agent).

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 2,3-Dimethyl-2,3-dinitropentane in synthetic batches?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment, coupled with Fourier-transform infrared spectroscopy (FTIR) to confirm nitro group vibrations (C-NO₂ stretches at ~1520–1350 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, particularly to resolve methyl group environments and nitro substitution patterns. Cross-reference retention indices with known nitroalkane standards for GC calibration .

Q. How can researchers safely handle 2,3-Dimethyl-2,3-dinitropentane given its potential hazards?

- Methodological Answer : Follow OSHA-compliant protocols for nitro compounds: use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in a cool, dry environment (<25°C) away from reducing agents or heat sources due to potential exothermic decomposition. Monitor neurotoxic effects via periodic medical evaluations (e.g., kidney function tests, neuropsychological assessments) as outlined in dimethylpentane hazard guidelines .

Q. What solvent systems are optimal for dissolving 2,3-Dimethyl-2,3-dinitropentane in reactivity studies?

- Methodological Answer : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile for kinetic studies, as they stabilize nitro groups without participating in nucleophilic reactions. For non-polar applications, toluene or dichloromethane may be suitable. Pre-saturate solvents with inert gas (N₂/Ar) to prevent oxidative side reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the thermal decomposition pathways of 2,3-Dimethyl-2,3-dinitropentane?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂) to study decomposition kinetics. Steric hindrance from methyl groups may delay nitro group dissociation, favoring radical-mediated pathways. Compare activation energies with computational models (e.g., DFT) to validate mechanistic hypotheses .

Q. What experimental strategies can resolve contradictions in reported nitroalkane stability data for 2,3-Dimethyl-2,3-dinitropentane?

- Methodological Answer : Conduct accelerated aging studies under varying humidity and temperature conditions. Use HPLC-UV/Vis to quantify degradation products (e.g., nitrous oxides, aldehydes). Cross-validate with isotopic labeling (e.g., ¹⁵N-labeled nitro groups) to track bond cleavage specificity .

Q. How can the reactivity of 2,3-Dimethyl-2,3-dinitropentane be modulated for selective nitro reduction in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.